Bienvenue dans la boutique en ligne BenchChem!

Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-

Lipophilicity XLogP Membrane permeability

Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio- (CAS 72045-62-6; synonym N-[(3-methylphenyl)carbamothioyl]-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) is a synthetic thiourea-functionalized quinazolinone derivative with molecular formula C24H20N4O2S and molecular weight 428.5 g/mol. The compound features a 4-oxo-2-phenylquinazolin-3(4H)-yl core connected via an acetyl linker to an N-(m-tolyl)thiourea moiety, placing it within a class of heterocyclic scaffolds widely investigated for antimicrobial, anticancer, and anti-inflammatory applications.

Molecular Formula C24H20N4O2S
Molecular Weight 428.5 g/mol
CAS No. 72045-62-6
Cat. No. B15215971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-
CAS72045-62-6
Molecular FormulaC24H20N4O2S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=S)NC(=O)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
InChIInChI=1S/C24H20N4O2S/c1-16-8-7-11-18(14-16)25-24(31)27-21(29)15-28-22(17-9-3-2-4-10-17)26-20-13-6-5-12-19(20)23(28)30/h2-14H,15H2,1H3,(H2,25,27,29,31)
InChIKeyGUJSFTAUTHDIMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio- (CAS 72045-62-6): Procurement-Relevant Structural and Physicochemical Baseline


Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio- (CAS 72045-62-6; synonym N-[(3-methylphenyl)carbamothioyl]-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) is a synthetic thiourea-functionalized quinazolinone derivative with molecular formula C24H20N4O2S and molecular weight 428.5 g/mol [1]. The compound features a 4-oxo-2-phenylquinazolin-3(4H)-yl core connected via an acetyl linker to an N-(m-tolyl)thiourea moiety, placing it within a class of heterocyclic scaffolds widely investigated for antimicrobial, anticancer, and anti-inflammatory applications [2]. Computed physicochemical properties include XLogP 4.6, topological polar surface area 106 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors, indicating moderate lipophilicity consistent with cell membrane permeability [1]. This compound belongs to a congeneric series including the ortho-tolyl (CAS 72045-61-5) and unsubstituted phenyl (CAS 72045-60-4) analogs, each differentiated solely by the substitution pattern on the terminal thiourea aryl ring [3].

Why Generic Substitution Fails for CAS 72045-62-6: Positional Isomerism and Lipophilicity Drive Differentiated SAR Profiles


Within the 3(4H)-quinazolineacetamide thiourea series, the position of the methyl substituent on the terminal N-aryl ring—meta (m-tolyl, CAS 72045-62-6) versus ortho (o-tolyl, CAS 72045-61-5) or unsubstituted (phenyl, CAS 72045-60-4)—generates quantifiable differences in physicochemical properties and predictable divergence in biological recognition that preclude interchangeable use [1]. The meta-methyl substitution confers an XLogP of 4.6, a 0.4 log unit increase over the unsubstituted phenyl analog (XLogP 4.2), translating to an approximately 2.5-fold increase in theoretical lipid partitioning [1][2]. Furthermore, the meta position orients the methyl group away from the thiourea hydrogen-bonding interface, whereas the ortho isomer (also XLogP 4.6) places the methyl group in steric proximity to the thiocarbonyl, potentially altering both conformational preferences and target binding kinetics . In published structure-activity relationship (SAR) studies on closely related quinazolinone-thiourea series, substitution pattern on the terminal aryl ring has been explicitly shown to modulate antibacterial potency by several-fold [3]. For a procurement decision targeting reproducible SAR or lead optimization, substituting the ortho or phenyl analog for the meta-tolyl derivative introduces an uncontrolled variable with documented potential to alter activity rank order.

Quantitative Differentiation Evidence for CAS 72045-62-6: Head-to-Head Physicochemical and Class-Level Biological Comparisons


Meta-Substitution Increases Lipophilicity by ΔXLogP +0.4 versus the Unsubstituted Phenyl Analog, Altering Predicted Membrane Partitioning

The meta-tolyl substitution on CAS 72045-62-6 yields a computed XLogP of 4.6, compared to 4.2 for the unsubstituted phenyl analog CAS 72045-60-4, representing a ΔXLogP of +0.4 [1]. This difference corresponds to a theoretical ~2.5-fold increase in octanol-water partition coefficient, a parameter directly correlated with passive membrane permeability in drug discovery contexts [2]. The ortho-tolyl isomer CAS 72045-61-5 shares the identical XLogP of 4.6 with the target compound, but the ortho-methyl orientation introduces distinct steric constraints absent in the meta configuration [3]. Both tolyl isomers maintain identical hydrogen bond donor/acceptor counts (2/4) and TPSA (106 Ų) to each other; the phenyl analog differs in molecular weight (414.48 vs 428.5 g/mol) while sharing the same HBD/HBA/TPSA profile [1][3].

Lipophilicity XLogP Membrane permeability SAR

Thiourea Moiety Enables Distinct Hydrogen-Bonding and Metal-Coordination Pharmacology Compared with Urea Analogs in the Quinazolinone Class

CAS 72045-62-6 incorporates a thiocarbonyl (C=S) group in the thiourea linkage, distinguishing it from corresponding urea (C=O) analogs within the quinazolinone class. The thiocarbonyl sulfur is a softer Lewis base than the carbonyl oxygen, with distinct hydrogen-bond acceptor properties: the C=S…H-N hydrogen bond is longer (~3.4-3.7 Å) and more directional than C=O…H-N bonds (~2.8-3.0 Å) [1]. In the Dhokale et al. (2019) study on 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) derivatives, the thiourea-containing compound SS-04 (1-(but-3-en-1-yl)-thiourea) exhibited a zone of inhibition of 17.57 ± 1.25 mm against S. aureus at 1000 μg/mL, outperforming the urea-containing analog SS-01 (phenylurea), which showed only 5.00 ± 1.25 mm under identical conditions [2]. This class-level finding suggests that thiourea derivatives in this scaffold achieve superior antibacterial activity relative to their urea counterparts, a trend consistent with the Suresha et al. (2011) observation that thiourea and fluoro functionalities are essential for potent antimicrobial activity in quinazolinone conjugates [3].

Thiourea Hydrogen bonding Bioisostere Metal coordination

Quinazolinone-Thiourea Scaffold Demonstrates Broad-Spectrum Antibacterial Potential with MIC Values Reaching 1.6 μg/mL in Closely Related Isothiourea Series

While no published MIC data exist specifically for CAS 72045-62-6, structurally proximate quinazolinone-thiourea and isothiourea analogs have demonstrated potent antibacterial activity in standardized assays. Sulthana et al. (2021) reported that compound QTS14, 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)isothiourea—differing from the target compound primarily by S-methylation of the thiourea and a 3-chlorophenyl substitution—exhibited MIC values of 1.6 μg/mL against B. subtilis, K. pneumoniae, and S. aureus, alongside antitubercular MIC of 0.78 μg/mL against M. tuberculosis and anti-HIV activity at 0.97 μg/mL [1]. In the Dhokale et al. (2019) series, thiourea derivatives SS-03 (benzylthiourea) and SS-04 (butenylthiourea) showed concentration-dependent antibacterial activity against both S. aureus and E. coli, with SS-04 retaining measurable zones of inhibition (12.00 mm) even at 125 μg/mL [2]. These data establish the antibacterial competence of the 4-oxo-2-phenylquinazolin-3(4H)-yl thiourea pharmacophore and provide a reasonable expectation of activity for the meta-tolyl derivative pending direct assay [3].

Antibacterial MIC Quinazolinone Antitubercular

Drug-Likeness Compliance: Zero Lipinski Violations and Favorable Computed ADME Profile Support Prioritization for Oral Bioavailability Screening

CAS 72045-62-6 satisfies all four Lipinski Rule of Five criteria by computed parameters: molecular weight 428.5 g/mol (<500), XLogP 4.6 (<5), hydrogen bond donors 2 (<5), and hydrogen bond acceptors 4 (<10) [1]. No violations are predicted, consistent with oral bioavailability potential. In a comparable analysis by Dhokale et al. (2019), six quinazolinone-thiourea/urea derivatives (MW range 223-458 g/mol; cLogP range 0.35-3.99) all showed zero Lipinski violations and favorable drug-likeness scores (range 0.26-5.77) with low predicted toxicity risks [2]. The target compound's TPSA of 106 Ų falls well below the 140 Ų threshold associated with good oral absorption, and its 4 rotatable bonds suggest moderate conformational flexibility without excessive entropic penalty [1]. Compared to the phenyl analog (MW 414.48, XLogP 4.2, TPSA 106 Ų), the target compound offers increased lipophilicity without sacrificing any drug-likeness parameter, making it a preferable candidate when enhanced membrane permeability is desired without additional molecular weight or hydrogen bonding burden [3].

Drug-likeness Lipinski Rule of Five ADME Oral bioavailability

Prioritized Research and Procurement Application Scenarios for CAS 72045-62-6


Antibacterial Lead Optimization via Meta-Substituent SAR Exploration

CAS 72045-62-6 serves as the meta-tolyl anchor point in a positional isomer series for antibacterial SAR. With the ortho-tolyl (CAS 72045-61-5) and phenyl (CAS 72045-60-4) analogs available as matched comparators, procurement of all three enables systematic evaluation of how methyl position and presence modulate antibacterial potency. The class-level precedent from Dhokale et al. (2019) demonstrates that thiourea derivatives in this scaffold achieve zones of inhibition up to 17.57 mm against S. aureus, while Sulthana et al. (2021) report MIC values as low as 1.6 μg/mL for closely related isothioureas [1][2]. The meta-tolyl substitution occupies an unexplored SAR coordinate distinct from the published chloro-phenyl, benzyl, and butenyl variants, offering the potential to identify novel potency or selectivity profiles [3].

Cell-Permeability Screening Campaigns Requiring Enhanced Lipophilicity Within Drug-Like Space

With an XLogP of 4.6—0.4 log units higher than the unsubstituted phenyl analog—CAS 72045-62-6 is the appropriate selection when a screening cascade prioritizes passive membrane permeability without breaching Lipinski Rule of Five boundaries [1]. The compound's TPSA of 106 Ų, molecular weight of 428.5 g/mol, and zero computed Lipinski violations place it firmly within oral druggability space while offering superior predicted permeability relative to less lipophilic congeners [2]. This profile is particularly relevant for intracellular target engagement assays, antitubercular screening (where mycobacterial cell wall penetration is rate-limiting), and any phenotypic screen where compound access to cytoplasmic or organellar targets is required [3].

Thiourea-Specific Pharmacological Profiling: Metal Chelation and Anion Binding Studies

The thiocarbonyl (C=S) group in CAS 72045-62-6 confers metal-coordination and anion-binding properties absent in urea (C=O) analogs. Thiourea sulfur acts as a soft Lewis base with affinity for transition metals including Pt(II), Au(I), and Hg(II), enabling applications in metallodrug design, enzyme inhibition via active-site metal coordination, and anion-sensing probe development [1]. The meta-tolyl substitution keeps the thiourea binding interface sterically accessible—an advantage over the ortho-tolyl isomer where the methyl group may partially occlude the thiocarbonyl—making this compound the preferred choice for experiments where thiourea-metal or thiourea-anion interactions are the primary molecular recognition event [2].

Quinazolinone Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Library Construction

The 4-oxo-2-phenylquinazolin-3(4H)-yl core of CAS 72045-62-6 is a recognized privileged scaffold in medicinal chemistry with demonstrated antibacterial, anticancer, anti-HIV, and antitubercular activities across multiple published series [1][2]. The acetyl-thiourea linker provides a well-precedented connection vector for further derivatization, while the meta-tolyl terminus offers a defined hydrophobic contact surface amenable to systematic substitution. For procurement in the context of fragment-based or scaffold-hopping library construction, this compound provides three tunable diversity points (quinazolinone C-2 phenyl, acetyl linker length, and N-aryl thiourea substitution pattern) within a single, synthetically accessible intermediate, maximizing the chemical space explored per procurement expenditure [3].

Quote Request

Request a Quote for Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.